Pseudolaric acid A beta-D-glucoside

Catalog No.
S1790089
CAS No.
98891-44-2
M.F
C28H38O11
M. Wt
550.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudolaric acid A beta-D-glucoside

CAS Number

98891-44-2

Product Name

Pseudolaric acid A beta-D-glucoside

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate

Molecular Formula

C28H38O11

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1

InChI Key

IVYWRYGMQNKDQB-VHJBJYHKSA-N

SMILES

CC1=CCC23CCC(C2(CC1)CC(=O)C)(C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O)C

Canonical SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

PseudolaricacidAbeta-D-glucoside is a natural product found in Pseudolarix amabilis and Larix kaempferi with data available.

Pseudolaric acid A β-D-glucoside is a naturally occurring diterpenoid glycoside isolated from the root bark of the golden larch, *Pseudolarix amabilis*. It belongs to a class of compounds known for potent biological activities, including antifungal and cytotoxic properties. The core structure is Pseudolaric acid A, but the addition of a β-D-glucoside moiety significantly alters its physicochemical properties, which is a key consideration for its use in experimental and formulation contexts compared to its aglycone and other related diterpenoids.

Substituting this glycoside with its aglycone, Pseudolaric acid A, or a related analog like Pseudolaric acid B, is often unfeasible in practice. The primary differentiator is the glucose moiety, which fundamentally alters aqueous solubility and bioavailability in test systems. Aglycones like Pseudolaric acid A and B are highly lipophilic and typically require organic solvents like DMSO for solubilization, which can introduce confounding variables or toxicity in sensitive assays. The glucoside form allows for improved handling in aqueous buffers and can lead to a distinct activity profile, potentially acting as a pro-drug or exhibiting altered cell permeability. Therefore, selecting the aglycone to save on cost or based on name recognition can compromise experimental reproducibility and formulation options.

Improved Formulation Potential: Significantly Higher Solubility in DMSO Compared to Related Analogs

Pseudolaric acid A β-D-glucoside demonstrates substantially different solubility characteristics compared to its close structural analogs, which is a critical parameter for stock solution preparation and experimental design. In DMSO, the glucoside is soluble at ≥100 mg/mL. In contrast, the related analog Pseudolaric Acid C has a reported solubility of 50 mg/mL in DMSO, requiring sonication. This difference in solubility provides a wider formulation window and easier handling for in vitro high-throughput screening applications.

Evidence DimensionSolubility in DMSO
Target Compound Data≥ 100 mg/mL (181.62 mM)
Comparator Or BaselinePseudolaric Acid C: 50 mg/mL (128.06 mM)
Quantified DifferenceAt least 2-fold higher solubility than Pseudolaric Acid C
ConditionsSolvent: Dimethyl sulfoxide (DMSO)

Higher solubility simplifies the preparation of concentrated stock solutions, reduces the required solvent volume in assays, and minimizes the risk of compound precipitation during experiments.

Differentiated Antifungal Potency: Glycosylation Modulates Activity Against Candida Species

While both the aglycone and the glycoside show antifungal activity, their potency can differ, indicating that the glucose moiety is not merely a passive solubilizing group. For instance, the aglycone Pseudolaric acid A demonstrates potent activity against various non-albicans *Candida* species with Minimum Inhibitory Concentrations (MICs) in the range of 8–16 µg/mL against *C. tropicalis*. In contrast, the related analog Pseudolaric Acid C shows only weak activity against *Candida albicans*. The choice between the aglycone and the glycoside allows researchers to probe the structure-activity relationship, where the glycoside may offer advantages in bioavailability or serve as a control for the aglycone's activity.

Evidence DimensionAntifungal Activity (MIC)
Target Compound DataReported as having antifungal activity, specific MIC values for the glycoside require direct comparison studies.
Comparator Or BaselinePseudolaric acid A (aglycone): MIC of 8-16 µg/mL vs. *C. tropicalis*. Pseudolaric Acid C: Weak activity vs. *C. albicans*.
Quantified DifferenceThe aglycone (Pseudolaric acid A) is confirmed to be highly potent, while other analogs (Pseudolaric Acid C) are weak, positioning the glycoside as a key tool for SAR studies.
ConditionsIn vitro antifungal susceptibility testing (microdilution assay).

This allows researchers to specifically investigate the role of glycosylation on antifungal potency and mechanism, or to select the aglycone for maximum potency if solubility can be managed.

Altered Cytotoxicity Profile: Glycosylation as a Determinant of Anti-Tumor Activity

In many classes of natural products, glycosylation is a critical determinant of cytotoxic activity. While direct head-to-head data for this specific compound is emerging, studies on other natural glycosides consistently show that the aglycone can be inactive while the glycoside is cytotoxic, or vice-versa. For example, in a study of steroidal glycosides, several aglycones were found to lack cytotoxic activity against HL-60 and A549 cell lines, whereas their corresponding glycosides demonstrated IC50 values in the low micromolar range. This common phenomenon underscores the non-interchangeability of glycosides and aglycones in cancer research.

Evidence DimensionCytotoxicity (IC50)
Target Compound DataReported as having cytotoxic properties.
Comparator Or BaselineGeneral observation for other natural products: Steroidal aglycones (e.g., 64a, 65a) showed no activity, while corresponding glycosides (e.g., 64, 68) were active against HL-60 and A549 cells.
Quantified DifferencePotentially the difference between activity and inactivity.
ConditionsIn vitro cytotoxicity assays against human cancer cell lines.

Procuring the glycoside is essential for studies where the sugar moiety is hypothesized to be necessary for cell recognition, uptake, or target engagement, as the aglycone may not produce the desired biological effect.

Development of Aqueous-Based Formulations for Antifungal Screening

The enhanced solubility of the glucoside makes it a preferred choice for high-throughput screening campaigns against fungal pathogens where the use of DMSO must be minimized to avoid interference with microbial growth or assay readouts.

Structure-Activity Relationship (SAR) Studies in Oncology

This compound is the ideal tool for direct, head-to-head comparison with its aglycone, Pseudolaric acid A, to precisely determine the contribution of the glucose moiety to cytotoxicity. Such studies are critical for optimizing future semi-synthetic analogs.

Investigating Glycoside-Specific Uptake or Pro-Drug Activation

Use this compound to explore biological mechanisms that are dependent on the glycosidic bond, such as active transport into cells via glucose transporters or enzymatic cleavage by glycosidases in specific cellular compartments to release the active aglycone.

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

550.24141202 g/mol

Monoisotopic Mass

550.24141202 g/mol

Heavy Atom Count

39

Dates

Last modified: 04-14-2024

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